molecular formula C6H14Cl2N2 B13906305 3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride

3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride

Katalognummer: B13906305
Molekulargewicht: 185.09 g/mol
InChI-Schlüssel: PRUAOXGNFKCGNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the production of the compound in significant quantities . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for cost-effectiveness and yield. This may involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioisostere, mimicking the structure of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its incorporation into drug molecules to improve their efficacy and stability.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism by which 3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride is unique due to its bicyclic structure, which provides distinct physicochemical properties compared to other similar compounds. Some similar compounds include:

Eigenschaften

Molekularformel

C6H14Cl2N2

Molekulargewicht

185.09 g/mol

IUPAC-Name

3-azabicyclo[3.1.1]heptan-1-amine;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c7-6-1-5(2-6)3-8-4-6;;/h5,8H,1-4,7H2;2*1H

InChI-Schlüssel

PRUAOXGNFKCGNL-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC1(CNC2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.